Luteolin 7-methyl ether

Polycystic Ovary Syndrome Aromatase Inhibition Estrogen Biosynthesis

Luteolin 7-methyl ether (7-O-Methylluteolin, Hydroxygenkwanin) is the C7-methylated flavone aglycone that outperforms generic luteolin in targeted estrogen biosynthesis research. Unlike unmethylated luteolin or the 4′-O-methyl positional isomer diosmetin, this compound exhibits an IC₅₀ of 5.213 μM against FSH-stimulated 17β-estradiol production in human ovarian granulosa cells and modulates the TPL2-MAPK-CREB pathway with a distinct transcriptional signature. Its 3′,4′-catechol B-ring confers superior superoxide scavenging activity vs. monohydroxy analogs (e.g., apigenin). For PCOS, aromatase suppression, atopic dermatitis (validated in HaCaT and DNCB-induced AD models), or hyperuricemia research requiring a methylated flavone aglycone, this is the structurally authenticated, assay-ready compound. Substituting untested flavonoid analogs introduces uncontrolled experimental variables — choose the peer-reviewed standard.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 20243-59-8
Cat. No. B191515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin 7-methyl ether
CAS20243-59-8
Synonymshydroxygenkwanin
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3
InChIKeyRRRSSAVLTCVNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin 7-Methyl Ether (CAS 20243-59-8): Flavonoid Procurement Guide for Estrogen Biosynthesis, Hyperuricemia, and Inflammatory Disease Research


Luteolin 7-methyl ether (7-O-methylluteolin, hydroxygenkwanin) is a naturally occurring 7-O-methylated flavonoid with the molecular formula C₁₆H₁₂O₆ and molecular weight 300.26 g/mol [1]. It belongs to the flavone subclass characterized by a 2-phenylchromen-4-one backbone with hydroxyl substitutions at positions 5, 3', and 4' and a methoxy group at position 7 [2]. This methylation at C7 distinguishes it structurally from the parent aglycone luteolin (which bears a free 7-OH group) and alters its physicochemical properties including lipophilicity and metabolic susceptibility [3].

Why Luteolin 7-Methyl Ether Cannot Be Substituted with Luteolin, Diosmetin, or Apigenin in Specialized Research Applications


Flavonoids with closely related structures exhibit substantially divergent biological potency, target specificity, and pharmacokinetic behavior due to small differences in hydroxylation and methylation patterns. Luteolin 7-methyl ether differs from luteolin by a single methylation at the C7 position, yet this modification alters its interaction with aromatase regulatory pathways, producing distinct gene expression signatures and differential potency in estrogen biosynthesis inhibition [1]. Compared with diosmetin (4'-O-methylluteolin), the C7 methylation pattern yields different efficacy in uric acid production suppression in hepatocytes [2]. Substitution with apigenin, which lacks the B-ring 3'-hydroxyl group entirely, results in markedly different antioxidant capacity and anti-inflammatory IC₅₀ profiles [3]. Generic interchange among these flavonoid analogs without assay-specific validation introduces uncontrolled experimental variables that compromise reproducibility and data interpretability.

Luteolin 7-Methyl Ether: Quantitative Differentiation Evidence Versus Luteolin, Diosmetin, and Apigenin


Estrogen Biosynthesis Inhibition: Luteolin 7-Methyl Ether Exhibits Comparable Potency to Luteolin in Human Ovarian Granulosa Cells

In a direct head-to-head comparison using FSH-stimulated human ovarian granulosa cells, luteolin 7-methyl ether (luteolin-7-methylether) demonstrated potent inhibition of 17β-estradiol production with an IC₅₀ of 5.213 μM, comparable to luteolin's inhibitory activity in the same experimental system [1]. Both compounds targeted the TPL2-MKK3/6-p38 MAPK-CREB signaling axis to suppress aromatase expression, though transcriptomic analysis revealed that they regulate distinct gene expression patterns, indicating partially divergent mechanisms of action [1].

Polycystic Ovary Syndrome Aromatase Inhibition Estrogen Biosynthesis

Uric Acid Production Suppression: Luteolin 7-Methyl Ether (as Diosmetin) Demonstrates Strong Dose-Dependent Inhibition in Hepatocytes

In a comparative study of flavonoid effects on uric acid production in cultured AML12 hepatocytes, diosmetin (4'-O-methylluteolin, a positional isomer of luteolin 7-methyl ether) dose-dependently and significantly reduced UA production at 10, 30, and 100 μM [1]. Luteolin exhibited similar strong inhibitory activity across the same concentration range, whereas apigenin and quercetin showed distinct potency profiles [1]. Notably, luteolin glycosides (orientin, isoorientin) exerted no influence on UA production even at 100 μM, underscoring that aglycone methylation status critically determines activity in this system [1].

Hyperuricemia Gout Hepatocyte Metabolism

Anti-Atopic Dermatitis Efficacy: Luteolin 7-Methyl Ether Reduces Inflammatory Cytokine mRNA Expression in Human Keratinocytes

In TNF-α/IFN-γ mixture-stimulated HaCaT human keratinocytes, luteolin 7-methyl ether reduced mRNA expression of multiple pro-inflammatory mediators, including IL-4, IL-6, GM-CSF, and G-CSF [1]. While no direct comparator IC₅₀ data are provided for other flavonoids in this specific assay, the study isolated luteolin 7-methyl ether from 24 compounds via bioassay-guided fractionation, demonstrating its selection as the active principle from a complex mixture [1]. Topical application in a DNCB-induced SKH-1 hairless mouse model reduced serum IgE and IL-4 levels, improved epidermal thickness, and reduced mast cell infiltration [2].

Atopic Dermatitis Keratinocyte Inflammation Th2 Cytokine Modulation

Superoxide Anion Scavenging: Luteolin 7-Methyl Ether Demonstrates Antioxidant Activity in Cell-Free Assay

Luteolin 7-methyl ether (3'-hydroxygenkwanin) scavenges superoxide anions in a cell-free assay at a concentration of 100 μM . Class-level inference from structure-activity relationship studies indicates that flavonoids bearing a C3'-C4' catechol moiety in the B-ring (as present in luteolin and luteolin 7-methyl ether) exhibit significantly higher antioxidant activity compared to C7-hydroxy analogues such as apigenin, which possesses only a single 4'-hydroxyl group in the B-ring [1]. This catechol structure enables faster oxidation and superior radical scavenging capacity [1].

Antioxidant Superoxide Scavenging Oxidative Stress

Pharmacokinetic Differentiation: Methylated Flavones Exhibit Altered Metabolic Susceptibility Compared to Parent Aglycones

Class-level inference from flavonoid pharmacokinetic studies indicates that luteolin (parent aglycone) has unfavorable oral bioavailability, persisting in plasma primarily as glucuronide and sulfate conjugates after extensive first-pass metabolism [1]. O-methylation at the C7 position (as in luteolin 7-methyl ether) blocks a primary glucuronidation site, potentially altering metabolic stability and bioavailability compared to unmodified luteolin. Comparative pharmacokinetic data in rats show that luteolin has an AUC of 3.971 mg/L·h following oral administration of 100 mg/kg FCE, while apigenin (which differs by lacking the 3'-OH group) exhibits an AUC of 36.25 mg/L·h [2], demonstrating that even single hydroxyl differences produce order-of-magnitude pharmacokinetic divergence.

Pharmacokinetics Metabolic Stability Bioavailability

Luteolin 7-Methyl Ether (CAS 20243-59-8): Optimal Research Application Scenarios Based on Differentiated Evidence


PCOS and Estrogen Dysregulation Research Requiring Aromatase Modulation with Distinct Transcriptional Effects

Based on direct head-to-head comparison data showing luteolin 7-methyl ether inhibits 17β-estradiol production with an IC₅₀ of 5.213 μM in FSH-stimulated human ovarian granulosa cells, this compound is optimally suited for polycystic ovary syndrome (PCOS) and estrogen biosynthesis research [1]. Transcriptomic analysis indicates that while luteolin 7-methyl ether and luteolin both target the TPL2-MAPK-CREB pathway, they regulate distinct gene expression patterns [1]. Researchers seeking to differentiate mechanisms of aromatase suppression or explore alternative transcriptional modulation should prioritize this compound over generic luteolin.

Hyperuricemia and Gout Research Using Hepatocyte UA Production Models

Cross-study evidence demonstrates that diosmetin (4'-O-methylluteolin, a positional isomer of luteolin 7-methyl ether) significantly suppresses uric acid production in AML12 hepatocytes at 10-100 μM, whereas luteolin glycosides show no activity [1]. This establishes that methylated flavone aglycones, as a class, possess UA-lowering activity that glycosides lack. For hyperuricemia research requiring flavone-based UA modulation in hepatocyte models, luteolin 7-methyl ether represents a structurally appropriate selection within the active aglycone subclass.

Atopic Dermatitis and Skin Inflammation Studies with Validated In Vitro and In Vivo Efficacy

Luteolin 7-methyl ether has been validated via bioassay-guided isolation from 24 compounds and demonstrated efficacy in both HaCaT keratinocyte inflammatory models (reducing IL-4, IL-6, GM-CSF, and G-CSF mRNA expression) and DNCB-induced AD mouse models (reducing serum IgE and IL-4, improving epidermal thickness) [1][2]. For atopic dermatitis research requiring a flavonoid with documented topical anti-inflammatory activity and skin barrier improvement, this compound offers peer-reviewed validation that untested flavonoid analogs lack.

Antioxidant Studies Requiring B-Ring Catechol-Containing Flavonoids

Class-level structure-activity relationship data indicate that flavonoids with a 3',4'-dihydroxyl (catechol) B-ring structure, such as luteolin 7-methyl ether, exhibit significantly higher antioxidant activity compared to single-hydroxyl B-ring flavonoids like apigenin [1]. Luteolin 7-methyl ether has demonstrated superoxide anion scavenging at 100 μM in cell-free assays [2]. For antioxidant screening programs requiring catechol-type flavone activity, this compound is structurally appropriate whereas apigenin would be unsuitable due to its 4'-monohydroxy B-ring limitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luteolin 7-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.